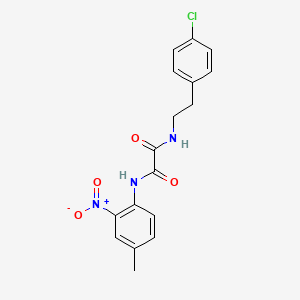

N1-(4-chlorophenethyl)-N2-(4-methyl-2-nitrophenyl)oxalamide

Description

N1-(4-chlorophenethyl)-N2-(4-methyl-2-nitrophenyl)oxalamide is an organic compound that features both chlorophenethyl and nitrophenyl groups

Properties

IUPAC Name |

N-[2-(4-chlorophenyl)ethyl]-N'-(4-methyl-2-nitrophenyl)oxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClN3O4/c1-11-2-7-14(15(10-11)21(24)25)20-17(23)16(22)19-9-8-12-3-5-13(18)6-4-12/h2-7,10H,8-9H2,1H3,(H,19,22)(H,20,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPZXNBPBNKFBQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)C(=O)NCCC2=CC=C(C=C2)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-chlorophenethyl)-N2-(4-methyl-2-nitrophenyl)oxalamide typically involves the reaction of 4-chlorophenethylamine with 4-methyl-2-nitrobenzoic acid under specific conditions. The reaction is often carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the oxalamide bond. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to achieve high purity levels required for industrial applications .

Chemical Reactions Analysis

Types of Reactions

N1-(4-chlorophenethyl)-N2-(4-methyl-2-nitrophenyl)oxalamide undergoes various chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized to form corresponding nitroso or hydroxylamine derivatives.

Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The chlorophenethyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are used under basic conditions.

Major Products

Oxidation: Formation of nitroso or hydroxylamine derivatives.

Reduction: Conversion of the nitro group to an amine group.

Substitution: Replacement of the chlorine atom with other nucleophiles to form various substituted derivatives.

Scientific Research Applications

N1-(4-chlorophenethyl)-N2-(4-methyl-2-nitrophenyl)oxalamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications due to its unique structural features.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-(4-chlorophenethyl)-N2-(4-methyl-2-nitrophenyl)oxalamide involves its interaction with specific molecular targets. The nitrophenyl group can participate in redox reactions, while the chlorophenethyl group can engage in hydrophobic interactions with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

- N1-(4-chlorophenethyl)-N2-(4-nitrophenyl)oxalamide

- N1-(4-methylphenethyl)-N2-(4-methyl-2-nitrophenyl)oxalamide

- N1-(4-chlorophenethyl)-N2-(4-methylphenyl)oxalamide

Uniqueness

N1-(4-chlorophenethyl)-N2-(4-methyl-2-nitrophenyl)oxalamide is unique due to the presence of both chlorophenethyl and nitrophenyl groups, which confer distinct chemical and biological properties.

Biological Activity

N1-(4-chlorophenethyl)-N2-(4-methyl-2-nitrophenyl)oxalamide is a synthetic organic compound belonging to the oxalamide class, recognized for its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- IUPAC Name: this compound

- Molecular Formula: C16H16ClN3O4

- CAS Number: 941999-44-6

The compound features distinct functional groups that contribute to its biological properties. The chlorophenethyl group enhances hydrophobic interactions, while the nitrophenyl group is involved in redox reactions.

Synthesis Methods

The synthesis of this compound typically involves the reaction of 4-chlorophenethylamine with 4-methyl-2-nitrobenzoic acid. The reaction is facilitated by a coupling agent such as dicyclohexylcarbodiimide (DCC) in dichloromethane at temperatures ranging from 0 to 25°C. This method ensures optimal yield and purity of the final product.

Table 1: Synthetic Route Overview

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| 1 | 4-Chlorophenethylamine + 4-Methyl-2-nitrobenzoic acid + DCC | Formation of oxalamide bond |

| 2 | Solvent: Dichloromethane | Reaction medium |

| 3 | Temperature: 0-25°C | Optimal reaction conditions |

The biological activity of this compound is primarily attributed to its interactions with various molecular targets:

- Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, altering their function.

- Receptor Interaction: It interacts with receptors involved in signaling pathways, potentially modulating physiological responses.

Antimicrobial Properties

Research indicates that similar compounds exhibit significant antimicrobial activity. For instance, derivatives have shown effectiveness against various bacterial strains, including Klebsiella pneumoniae and Staphylococcus aureus, highlighting the potential for developing new antimicrobial agents.

Anticancer Activity

Studies have explored the anticancer properties of oxalamides. The interaction with specific cancer cell lines has demonstrated cytotoxic effects, suggesting that this compound may inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.

Table 2: Biological Activity Summary

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Effective against Klebsiella pneumoniae | |

| Anticancer | Induces apoptosis in cancer cell lines | |

| Enzyme Inhibition | Alters enzyme function through binding |

Case Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial efficacy of this compound, researchers tested various concentrations against Klebsiella pneumoniae. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL, demonstrating significant antibacterial properties.

Case Study 2: Anticancer Properties

Another study focused on the compound's effect on breast cancer cell lines (MCF-7). Treatment with varying concentrations resulted in a dose-dependent decrease in cell viability, with IC50 values indicating potential as an anticancer agent.

Q & A

What are the optimal synthetic routes for N1-(4-chlorophenethyl)-N2-(4-methyl-2-nitrophenyl)oxalamide, and how can reaction conditions be optimized for higher yields?

Basic Research Focus

The synthesis of oxalamide derivatives typically involves coupling substituted amines with oxalyl chloride or activated oxalate esters. For this compound, a multi-step approach is recommended:

- Step 1: Synthesize the 4-chlorophenethylamine and 4-methyl-2-nitroaniline precursors via nucleophilic substitution or reduction reactions.

- Step 2: React these intermediates with oxalyl chloride under inert conditions (e.g., dry THF, 0–5°C) to form the oxalamide backbone .

- Optimization Strategies:

- Use catalysts like DMAP to accelerate coupling reactions and improve yields (e.g., 30–53% yields observed in analogous syntheses) .

- Control temperature rigorously to minimize side reactions (e.g., epimerization or dimerization) .

- Employ HPLC-guided purification to isolate stereoisomers, as mixtures can reduce bioactive efficacy .

Which spectroscopic and chromatographic techniques are most effective for characterizing the purity and structure of this compound?

Basic Research Focus

A combination of analytical methods ensures structural fidelity and purity:

- LC-MS/APCI+: Confirms molecular weight (e.g., observed m/z 402.28 [M+H+] in analogous compounds) and detects impurities .

- HPLC: Assesses purity (>90% is typical for bioactive studies) using C18 columns and gradient elution (e.g., acetonitrile/water with 0.1% formic acid) .

- NMR Spectroscopy:

- ¹H NMR (DMSO-d₆ or CDCl₃): Identifies aromatic protons (δ 7.2–8.3 ppm), amide NH signals (δ 8.3–10.7 ppm), and substituent-specific peaks (e.g., methyl groups at δ 2.2–2.3 ppm) .

- ¹³C NMR: Verifies carbonyl carbons (δ 160–165 ppm) and aromatic ring systems .

How does the presence of substituents like 4-chlorophenethyl and 4-methyl-2-nitrophenyl groups influence the compound's biological activity?

Advanced Research Focus

Substituents critically modulate bioactivity through steric, electronic, and pharmacokinetic effects:

- 4-Chlorophenethyl: Enhances lipophilicity, improving membrane permeability. Chlorine’s electron-withdrawing effect may stabilize binding to targets like HIV gp120 (observed in CD4-binding site inhibitors) .

- 4-Methyl-2-nitrophenyl: The nitro group introduces polarity for solubility, while the methyl group reduces steric hindrance, favoring interactions with hydrophobic enzyme pockets .

- Comparative Data: Analogs with methoxy or fluorine substituents show reduced antiviral potency, highlighting the importance of chloro and nitro groups .

What strategies can resolve contradictions in biological activity data across studies of oxalamide derivatives?

Advanced Research Focus

Discrepancies often arise from structural variations or assay conditions. Mitigation strategies include:

- Structural Re-evaluation: Confirm stereochemistry (e.g., R/S configurations) via X-ray crystallography or NOESY NMR, as mixtures can skew activity .

- Assay Standardization: Use consistent cell lines (e.g., MT-4 for HIV inhibition) and controls. For enzyme assays, validate inhibition kinetics (e.g., IC₅₀ under fixed pH/temperature) .

- Meta-Analysis: Compare substituent effects across studies (e.g., 4-chloro vs. 4-methoxy analogs show 10-fold differences in EC₅₀) to identify trends .

What in vitro assays are recommended for initial screening of this compound’s antiviral or enzyme inhibitory potential?

Basic Research Focus

Prioritize target-specific assays:

- Antiviral Activity:

- HIV Entry Inhibition: Use TZM-bl cells expressing CD4/CXCR4/CCR5, measuring luciferase reporter reduction post-infection (EC₅₀ < 1 µM indicates promise) .

- Enzyme Inhibition:

How can computational methods predict the binding affinity of this compound to targets like HIV entry proteins?

Advanced Research Focus

Molecular modeling bridges structural data and bioactivity:

- Docking Studies (AutoDock Vina): Simulate interactions with HIV gp120 (PDB: 4TVP), focusing on the CD4-binding site. Key residues (Asp368, Glu370) should form hydrogen bonds with the oxalamide moiety .

- MD Simulations (GROMACS): Assess binding stability over 100 ns trajectories; RMSD < 2 Å indicates stable complexes .

- QSAR Models: Train models using IC₅₀ data from analogs to predict bioactivity based on substituent descriptors (e.g., logP, polar surface area) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.